molecular formula C14H14ClNO4 B13692145 Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 495417-29-3

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13692145
CAS No.: 495417-29-3
M. Wt: 295.72 g/mol
InChI Key: MEMVMIGLWPPCEG-UHFFFAOYSA-N
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Description

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as an ethyl ester group on the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with ethyl 3-amino-5-methylisoxazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
  • Ethyl 3-(5-fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
  • Ethyl 3-(5-iodo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Uniqueness

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the combination of the chloro and methoxy groups on the phenyl ring can enhance its potential biological activities compared to similar compounds with different substituents .

Properties

CAS No.

495417-29-3

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H14ClNO4/c1-4-19-14(17)12-8(2)20-16-13(12)10-7-9(15)5-6-11(10)18-3/h5-7H,4H2,1-3H3

InChI Key

MEMVMIGLWPPCEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

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